molecular formula C8H10O B8488127 7-Methoxycycloheptatriene CAS No. 1714-38-1

7-Methoxycycloheptatriene

Cat. No. B8488127
CAS RN: 1714-38-1
M. Wt: 122.16 g/mol
InChI Key: RUJLQZXBIZHGNF-UHFFFAOYSA-N
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Patent
US04249025

Procedure details

The preferred embodiment of the improved process of this invention involves the use of the above mentioned process modifications of the prior art process, particularly the use of the polymerization inhibitor phenothiazine, with the additional process improvement of heating the 7-methoxycycloheptatriene in the second step of the process to an elevated temperature, e.g., 180° C. at reduced pressure to give a final product 1-methoxycycloheptatriene of increased mole percent yield and purity. More specifically, it has been found that when 7-methoxycycloheptatriene is heated at 180° C. under reduced pressure, a substantial quantity of the order of 80 mole % of 7-isomer is isomerized to 1-methoxycycloheptatriene with complete consumption of the 7-isomer whereas heating at 150° C. (atmosphere pressure), as in the prior art process, yields the 3-methoxycycloheptatriene as a major component with only approximately 12-13 mole % 1-methoxycycloheptatriene product. Subsequent acid catalyzed rearrangement (step 3 of the synthesis) of the product in the preferred process yields a final product containing approximately 92 mole % of the 1-methoxy isomer and a purity of methoxy isomers of 99 mole % versus a yield of 90 mole % 1-methoxy isomer (96% purity of methoxy isomer) obtained when the improved process of this invention utilizes the atmospheric heating at 150° C. of the prior art process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH3:15][O:16][CH:17]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=[CH:18]1>>[CH3:15][O:16][C:17]1[CH2:23][CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1C=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=CC=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.